![molecular formula C12H11ClF3N3 B14211476 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-80-5](/img/structure/B14211476.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It features a piperazine ring substituted with a chloro-trifluoromethyl phenyl group and a carbonitrile group, making it a compound of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.
科学的研究の応用
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, particularly those with analgesic properties.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is employed in studies related to receptor binding and enzyme inhibition.
作用機序
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in analgesic applications, it may interact with opioid receptors to exert pain-relieving effects .
類似化合物との比較
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Utilized as an intermediate in organic synthesis.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile stands out due to its combination of a piperazine ring with a chloro-trifluoromethyl phenyl group and a carbonitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.
特性
CAS番号 |
827322-80-5 |
|---|---|
分子式 |
C12H11ClF3N3 |
分子量 |
289.68 g/mol |
IUPAC名 |
4-[4-chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H11ClF3N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2 |
InChIキー |
CXCDBMXNSBKGOD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


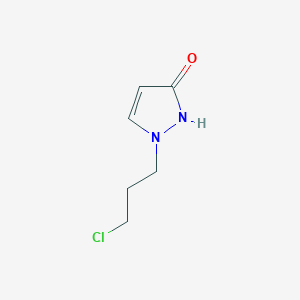
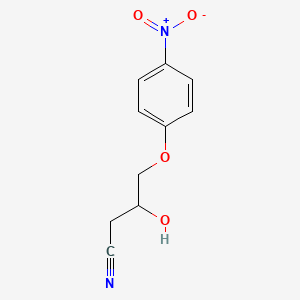
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
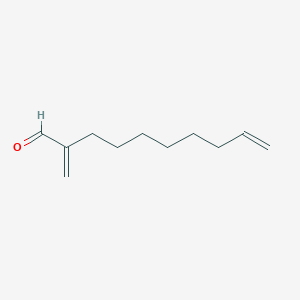
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
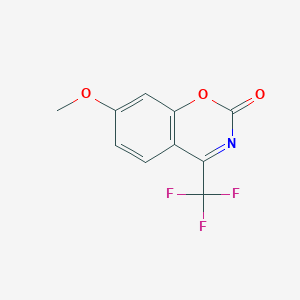
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
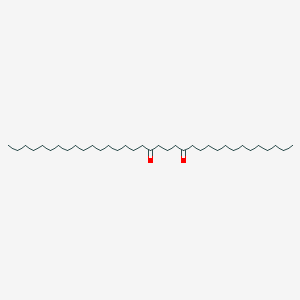
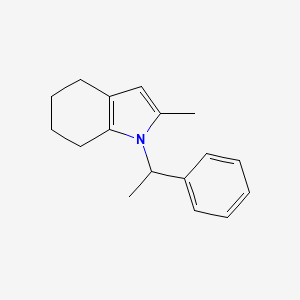

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
